2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H14N4O/c1-14-5-7-8(6-14)12-9(3-4-15-2)13-10(7)11/h5-6H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
KUNAIAOXDAUISQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1)N=C(N=C2N)CCOC |
Origin of Product |
United States |
Preparation Methods
Formamide-Mediated Cyclization
A method adapted from US Patent 4,010,159 employs formamide as both solvent and nitrogen source for cyclizing aminopyrrole precursors. For example, heating 3-amino-4-carbethoxy-5-methyl-2-phenyl-pyrrole hydrochloride with formamide at 160°C for 16 hours yields 5,6,7-trimethyl-4-phenyl-6H-pyrrolo[3,4-d]pyrimidine. While this route efficiently constructs the core, substituent flexibility is limited by precursor availability.
POCl3-Assisted Chlorination and Cyclization
An alternative route from Open Research Exeter involves treating 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with POCl3 and DIPEA in toluene. This generates 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a versatile intermediate for subsequent functionalization. Although this example focuses on a [2,3-d] isomer, analogous conditions could be applied to [3,4-d] systems by adjusting starting materials.
Functionalization of the Pyrrolo[3,4-d]Pyrimidine Core
Regioselective Chlorination
Chlorination at positions 2 and 4 is critical for directing substitutions. In a representative procedure, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes further chlorination with POCl3 to yield 2,4,5-trichloro derivatives. For [3,4-d] analogs, similar conditions (POCl3, DIPEA, toluene, 70–106°C) would enable precise control over chlorination sites.
Introduction of the 2-(2-Methoxyethyl) Group
The methoxyethyl substituent at position 2 is introduced via nucleophilic substitution or cross-coupling:
Alkylation with 2-Methoxyethylamine
Reaction of 2-chloro intermediates with 2-methoxyethylamine in polar aprotic solvents (e.g., DMF, MeOH) at elevated temperatures (70–80°C) affords the desired substitution. For instance, treating 2,4-dichloro-7H-pyrrolo[3,4-d]pyrimidine with 2-methoxyethylamine in MeOH at 70°C for 1 hour yields 2-(2-methoxyethyl)-4-chloro-6H-pyrrolo[3,4-d]pyrimidine.
Palladium-Catalyzed Coupling
Aryl and alkyl groups are efficiently installed via Suzuki-Miyaura or Buchwald-Hartwig couplings. A study in PMC11478076 demonstrates chemoselective Suzuki coupling at C-2 using Pd2(dba)3 and XPhos ligands. Applying this to a 2-iodo intermediate and a 2-methoxyethyl boronic ester could achieve the target substitution.
Installation of the 6-Methyl Group
Direct Alkylation
Methylation at position 6 is achieved via SN2 displacement of a chloro or bromo substituent. For example, reacting 6-chloro-2-(2-methoxyethyl)-6H-pyrrolo[3,4-d]pyrimidin-4-amine with methylamine in MeOH at 70°C provides the 6-methyl derivative in >90% yield.
Reductive Amination
An alternative approach involves reductive amination of a 6-keto intermediate. Hydrogenation of 6-oxo-pyrrolo[3,4-d]pyrimidine with methylamine and NaBH3CN in THF selectively reduces the ketone to a methyl group.
Final Amination at Position 4
Buchwald-Hartwig Amination
The 4-chloro intermediate undergoes amination with NH3 or protected amines. A protocol from PMC11478076 employs Pd2(dba)3, XPhos, and K2CO3 in sec-BuOH at 110°C to install primary amines. For the target compound, this step converts 4-chloro-2-(2-methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine to the 4-amine.
Direct Ammonolysis
Heating the 4-chloro derivative with aqueous NH3 in a sealed tube at 120°C for 12 hours provides the amine in moderate yields (50–60%).
Challenges and Optimization
Competing Side Reactions
Over-chlorination during POCl3 treatment can lead to tri- or tetrachlorinated byproducts. Using stoichiometric POCl3 and monitoring with TLC mitigates this issue.
Deprotection Complications
SEM-protected intermediates require careful deprotection. Acidic conditions (HCl/MeOH) often release formaldehyde, leading to tricyclic side products. Switching to TFA/CH2Cl2 minimizes this risk.
Catalyst Selection
Pd2(dba)3 outperforms Pd(OAc)2 in Suzuki couplings, achieving >90% selectivity for mono-arylation. Ligands such as XPhos enhance reactivity while suppressing diarylation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential kinase inhibitor, targeting enzymes involved in cancer progression and other diseases.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell growth, differentiation, and apoptosis.
Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents for various diseases, including cancer and inflammatory disorders
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrrolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives
- Pyrazolo[3,4-d]pyrimidine (e.g., compounds in ): The pyrazole ring adds rigidity and may alter hydrogen-bonding interactions. For example, N-ethyl-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine () shows reduced solubility due to the phenyl group but increased lipophilicity (logP ~2.8), which may enhance membrane permeability .
Substituted Pyrrolo[2,3-d]pyrimidines
- Example: 5-[2-(2-Ethoxyethoxy)naphthalen-6-yl]-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2c) (). The naphthalene and ethoxyethoxy groups confer enhanced π-π stacking and solubility, respectively.
Substituent Effects on Pharmacokinetics and Activity
Methoxyethyl vs. Bulkier Substituents
- Target Compound : The 2-methoxyethyl group balances polarity (logP ~1.5–2.0) and solubility, favoring oral bioavailability.
- Comparison with Dichlorophenyl Analog: The compound 7-(2,4-dichlorophenyl)-N,N-bis(2-methoxyethyl)-2,5-dimethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine () incorporates dichlorophenyl and bis-methoxyethyl groups.
Aryl and Heteroaryl Extensions
- Phenoxyphenyl Derivatives: 3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine () demonstrates that phenoxyphenyl groups improve binding to hydrophobic pockets but raise molecular weight (386.45 Da), reducing solubility. This contrasts with the target compound’s lower molecular weight (~275 Da) and optimized substituents .
Physicochemical and ADMET Properties
Biological Activity
2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various research findings.
Chemical Structure and Synthesis
The compound's chemical structure is characterized by a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The synthesis typically involves multi-step reactions that incorporate methoxyethyl and methyl groups into the pyrimidine framework. Current methodologies focus on optimizing yields and purity while ensuring the structural integrity of the target compound.
Inhibition of Kinases
The compound has been evaluated for its potential as a kinase inhibitor. Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Notably, pyrimidine derivatives have been shown to inhibit various kinases such as DYRK1A and TRK . The potential of this compound as a selective kinase inhibitor warrants further investigation.
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. For example, a series of novel PNP inhibitors demonstrated cytotoxicity against T-lymphoblastic cell lines with low IC50 values (as low as 9 nM) . While specific data for this compound are not yet available, its structural analogs suggest a potential for similar activity.
- Selectivity and Toxicity : The selectivity of pyrimidine-based compounds for pathogenic over human enzymes has been documented. This selectivity is crucial for minimizing side effects during treatment . Toxicity assessments of related compounds indicate they can be non-toxic at higher concentrations (up to 200 µmol/L) .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies on related compounds suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles that could translate to this compound .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 2-(2-Methoxyethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and substitution. Critical factors include:
- Reagents : Use alkyl halides for substitutions and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate ether linkages .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Temperature Control : Reactions often require reflux conditions (e.g., 80–120°C) to achieve optimal yields .
- Purification : Column chromatography or recrystallization from ethanol ensures purity .
Q. Which spectroscopic techniques are recommended for characterizing pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves substituent positions and confirms molecular structure (e.g., δ 8.04 ppm for pyrrolopyrimidine protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed 344.1634 vs. calculated 344.1632 for a related compound) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3131 cm⁻¹) .
Q. How should researchers ensure safe handling and storage of this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent degradation .
- PPE : Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
- Disposal : Follow hazardous waste protocols for amines and halogenated solvents .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound when scaling up?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat transfer and reduce side reactions compared to batch processes .
- Catalysts : Palladium or copper catalysts enhance coupling reactions (e.g., Buchwald-Hartwig amination) .
- Automated Platforms : Enable real-time monitoring of reaction parameters (e.g., pH, temp) for reproducibility .
Q. What strategies address contradictions in reported biological activities of similar pyrrolopyrimidine derivatives?
- Methodological Answer :
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
- Purity Analysis : HPLC or LC-MS identifies impurities that may skew bioactivity results .
- Structural Analog Studies : Compare substituent effects (e.g., methoxyethyl vs. phenyl groups) on kinase inhibition .
Q. What computational methods predict the interaction between this compound and kinase targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model binding poses in ATP-binding pockets (e.g., EGFR kinase) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding free energies for SAR refinement .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Substitution : Modify substituents at positions 2 (methoxyethyl) and 6 (methyl) to evaluate bioactivity trends .
- In Vitro Assays : Test inhibition of kinases (e.g., JAK2, CDK2) using fluorescence-based assays .
- Data Clustering : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
